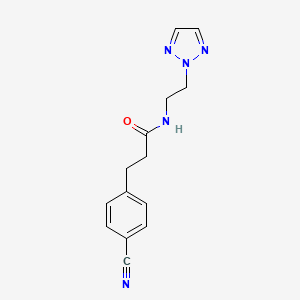
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mécanisme D'action
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its phosphorylation and subsequent downstream signaling. BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide leads to the inhibition of B-cell receptor signaling and subsequent apoptosis of B cells.
Biochemical and Physiological Effects:
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has been shown to have potent anti-tumor activity in preclinical studies, particularly in B-cell malignancies. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has demonstrated selective inhibition of BTK, with minimal effects on other kinases. However, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has also been shown to have some off-target effects, particularly on T cells, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has several advantages for lab experiments, including its potency and selectivity as a BTK inhibitor, its good pharmacokinetic properties, and its ability to synergize with other targeted therapies. However, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide also has some limitations, including its off-target effects on T cells, which may limit its therapeutic potential in certain contexts.
Orientations Futures
There are several future directions for the development of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide as a therapeutic agent. One potential direction is the development of combination therapies that target both BTK and other signaling pathways, such as PI3K or BCL-2. Another direction is the exploration of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide in other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the off-target effects of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide on T cells and to develop strategies to minimize these effects.
Méthodes De Synthèse
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide involves a series of chemical reactions starting with the reaction of 4-cyanobenzaldehyde with ethyl 2-bromoacetate to form ethyl 3-(4-cyanophenyl)propanoate. The resulting compound is then subjected to a reaction with sodium azide and copper (I) iodide to yield 3-(4-cyanophenyl)propanoic acid azide. Finally, the azide group is converted into a triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 2-(2-prop-2-yn-1-yloxy)ethylamine, resulting in the formation of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide.
Applications De Recherche Scientifique
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a BTK inhibitor, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has also been shown to have synergistic effects when combined with other targeted therapies such as PI3K inhibitors and BCL-2 inhibitors.
Propriétés
IUPAC Name |
3-(4-cyanophenyl)-N-[2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-11-13-3-1-12(2-4-13)5-6-14(20)16-9-10-19-17-7-8-18-19/h1-4,7-8H,5-6,9-10H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSBQGUBCDLQQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCCN2N=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

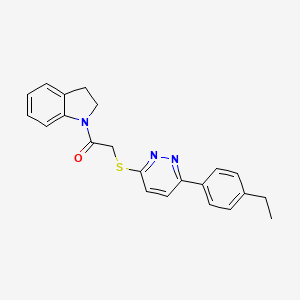
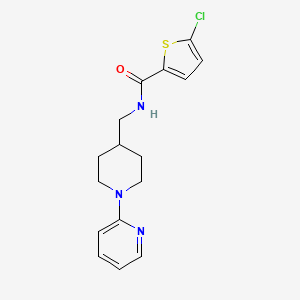
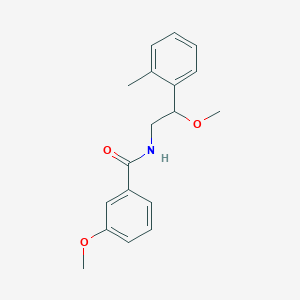
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/no-structure.png)


![3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2384153.png)

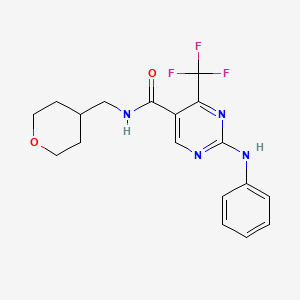

![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide](/img/structure/B2384164.png)